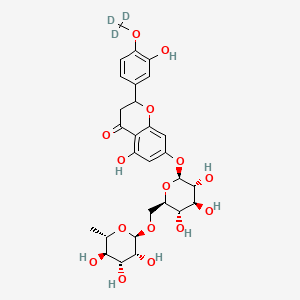
rac Hesperidine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Hesperidine-d3: is a deuterated version of hesperidin, a flavonoid glycoside commonly found in citrus fruits. This compound is particularly useful in pharmacokinetic and metabolic studies, as the incorporation of deuterium allows researchers to trace and differentiate it from its non-labeled counterpart without affecting its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rac Hesperidine-d3 involves the deuteration of hesperidin. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of hesperidin from citrus fruits, followed by chemical modification to introduce deuterium. The extraction process involves the use of solvents such as methanol and crystallization techniques to isolate hesperidin from citrus peels . The deuteration process is then carried out using deuterated reagents under controlled conditions to achieve high purity and yield .
化学反応の分析
Types of Reactions: rac Hesperidine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hesperidin to diosmetin through oxidation reactions.
Reduction: Reduction of hesperidin to its aglycone form, hesperetin.
Substitution: Introduction of deuterium atoms through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used for the reduction of hesperidin.
Substitution: Deuterated reagents like deuterium oxide (D2O) and deuterated solvents are used for deuteration.
Major Products Formed:
Diosmetin: Formed through the oxidation of hesperidin.
Hesperetin: Formed through the reduction of hesperidin.
科学的研究の応用
rac Hesperidine-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace and differentiate from non-labeled hesperidin in metabolic studies.
Biological Research: Investigated for its antioxidant, anti-inflammatory, and vascular-protective effects.
Medical Research: Studied for its potential in treating cardiovascular diseases and chronic inflammation.
Industrial Applications: Used in the development of treatments for various health conditions, including neurodegenerative diseases.
作用機序
rac Hesperidine-d3 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Vascular Protection: Enhances endothelial function and reduces vascular permeability.
Neuroprotection: Protects neural tissues from damage and supports neural growth factors.
類似化合物との比較
rac Hesperidine-d3 is unique due to its deuterated nature, which allows for precise tracing in pharmacokinetic studies. Similar compounds include:
Hesperidin: The non-deuterated form of this compound, commonly found in citrus fruits.
Diosmetin: An oxidized form of hesperidin with similar biological properties.
Hesperetin: The aglycone form of hesperidin, formed through reduction reactions.
This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in scientific studies.
特性
分子式 |
C28H34O15 |
|---|---|
分子量 |
613.6 g/mol |
IUPAC名 |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1/i2D3 |
InChIキー |
QUQPHWDTPGMPEX-JJKCTULJSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



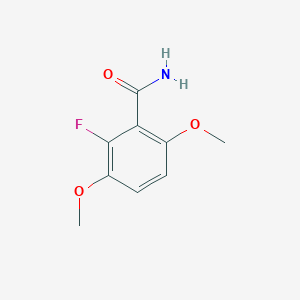
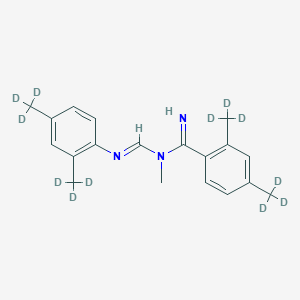
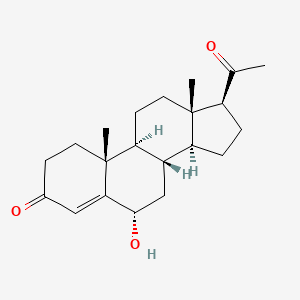
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
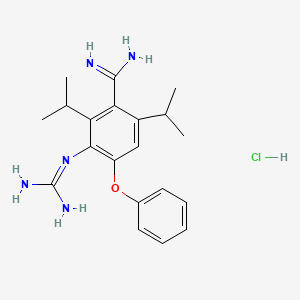

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
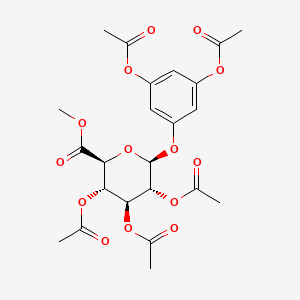
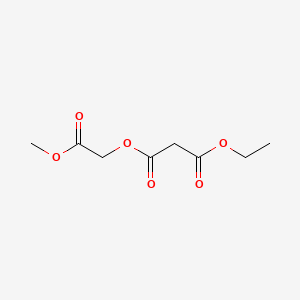


![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
